![molecular formula C6H11N3 B1373104 N,1,5-Trimethyl-1H-pyrazol-3-amine CAS No. 646506-40-3](/img/structure/B1373104.png)
N,1,5-Trimethyl-1H-pyrazol-3-amine
Overview
Description
“N,1,5-Trimethyl-1H-pyrazol-3-amine” is a chemical compound with the CAS Number: 646506-40-3 . It is used in scientific research and exhibits a high level of complexity due to its complex structure and diverse applications. It is also an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
Molecular Structure Analysis
The molecular structure of “N,1,5-Trimethyl-1H-pyrazol-3-amine” is represented by the InChI Code: 1S/C6H11N3/c1-5-4-6(7-2)8-9(5)3/h4H,1-3H3, (H,7,8) . The molecular weight of this compound is 125.17 .Physical And Chemical Properties Analysis
“N,1,5-Trimethyl-1H-pyrazol-3-amine” is a yellow to brown solid . The storage temperature for this compound is 2-8°C .Scientific Research Applications
1. Chemical Synthesis and Characterization
N,1,5-Trimethyl-1H-pyrazol-3-amine and its derivatives are extensively studied in the field of chemical synthesis and characterization. For instance, Titi et al. (2020) explored the synthesis and characterization of various pyrazole derivatives, focusing on their potential antitumor, antifungal, and antibacterial activities. These compounds were analyzed using techniques like FT-IR, UV–visible, proton NMR spectroscopy, and X-ray crystallography, highlighting their potential in biomedical applications (Titi et al., 2020).
2. Pharmaceutical Research
In pharmaceutical research, El‐Mekabaty et al. (2017) and (2016) have demonstrated the utility of pyrazole derivatives in synthesizing compounds with expected pharmaceutical interest. These studies underline the versatility of N,1,5-Trimethyl-1H-pyrazol-3-amine in generating various biologically active compounds (El‐Mekabaty et al., 2017), (El‐Mekabaty et al., 2016).
3. Organic Light-Emitting Diodes
In the field of electronics, Szlachcic et al. (2017) explored the synthesis of substituted 1H-pyrazolo[3,4-b]quinolines, showcasing their potential as emitters for organic light-emitting diodes (OLEDs). The study indicates the application of N,1,5-Trimethyl-1H-pyrazol-3-amine derivatives in the development of high-performance OLEDs (Szlachcic et al., 2017).
4. Catalysis and Organic Reactions
Kui Wu et al. (2014) investigated the role of N,1,5-Trimethyl-1H-pyrazol-3-amine derivatives in catalysis, particularly in the rhodium(III)-catalyzed intermolecular aromatic C-H amination. This study emphasizes the importance of pyrazole derivatives in facilitating complex organic reactions (Kui Wu et al., 2014).
5. Biological and Antibacterial Activities
Draoui et al. (2022) synthesized a novel pyrazole ligand, showcasing its potent antibacterial and antifungal properties. The study provides insight into the potential of N,1,5-Trimethyl-1H-pyrazol-3-amine derivatives in developing new antimicrobial agents (Draoui et al., 2022).
Safety And Hazards
properties
IUPAC Name |
N,1,5-trimethylpyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3/c1-5-4-6(7-2)8-9(5)3/h4H,1-3H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQUXBPZGVWSPHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40676900 | |
Record name | N,1,5-Trimethyl-1H-pyrazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40676900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,1,5-Trimethyl-1H-pyrazol-3-amine | |
CAS RN |
646506-40-3 | |
Record name | N,1,5-Trimethyl-1H-pyrazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40676900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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